molecular formula C9H9NO5 B1583828 Methyl 4-methoxy-3-nitrobenzoate CAS No. 40757-20-8

Methyl 4-methoxy-3-nitrobenzoate

Cat. No.: B1583828
CAS No.: 40757-20-8
M. Wt: 211.17 g/mol
InChI Key: ZUZYMTBOKNSYEB-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-nitrobenzoate is an organic compound with the molecular formula C9H9NO5. It is a derivative of benzoic acid, characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) on the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methoxy-3-nitrobenzoate can be synthesized through the nitration of methyl 4-methoxybenzoate. The nitration process involves the reaction of methyl 4-methoxybenzoate with a mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4) at a controlled temperature. The reaction typically proceeds as follows:

Methyl 4-methoxybenzoate+HNO3+H2SO4Methyl 4-methoxy-3-nitrobenzoate+H2O\text{Methyl 4-methoxybenzoate} + \text{HNO3} + \text{H2SO4} \rightarrow \text{this compound} + \text{H2O} Methyl 4-methoxybenzoate+HNO3+H2SO4→Methyl 4-methoxy-3-nitrobenzoate+H2O

The reaction mixture is usually kept at a temperature below 50°C to prevent over-nitration and decomposition of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems allows for precise temperature and reagent control, minimizing the risk of side reactions and improving the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: H2/Pd-C, SnCl2/HCl

    Substitution: NaOH, KOH, or other strong bases

    Hydrolysis: HCl, NaOH

Major Products Formed

    Reduction: Methyl 4-methoxy-3-aminobenzoate

    Substitution: Various substituted benzoates depending on the nucleophile used

    Hydrolysis: 4-Methoxy-3-nitrobenzoic acid and methanol

Scientific Research Applications

Methyl 4-methoxy-3-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with anti-inflammatory and analgesic properties.

    Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-methoxy-3-nitrobenzoate depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group. This process involves the formation of intermediate species such as

Properties

IUPAC Name

methyl 4-methoxy-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-8-4-3-6(9(11)15-2)5-7(8)10(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZYMTBOKNSYEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345147
Record name Methyl 4-methoxy-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40757-20-8
Record name Methyl 4-methoxy-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 4-METHOXY-3-NITROBENZOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl 3-nitro-4-chlorobenzoate (COMPOUND XIII) (see above for synthesis of 4-chloro-anti-CG) (1 equivalent) is treated with sodium methoxide (1.1 equivalent) in methanol with heating to produce the methyl 3-nitro-4-methoxybenzoate (COMPOUND XIV) which is purified by column chromatography and/or crystallization.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is particularly interesting about the reduction of methyl 4-methoxy-3-nitrobenzoate as described in the research?

A1: The research abstract highlights an unexpected outcome during the reduction of this compound with tin and hydrochloric acid. Instead of the expected simple reduction product, the reaction yielded methyl 3-amino-2-chloro-4-methoxybenzoate. [] This suggests an intriguing chlorination event occurred alongside the reduction, potentially influenced by the specific reaction conditions or the steric and electronic properties of the starting compound. This finding opens avenues for further investigation into the mechanism of this unexpected chlorination and its potential applications in organic synthesis.

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